N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
N-but-3-ynyl-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-8-16-15(18)12-4-5-14(17-11-12)20-13-6-9-19-10-7-13/h1,4-5,11,13H,3,6-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYZMBXPFBNMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CN=C(C=C1)OC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through amide formation using reagents such as thionyl chloride and ammonia.
Introduction of the But-3-yn-1-yl Group: The but-3-yn-1-yl group can be introduced via a Sonogashira coupling reaction between an appropriate alkyne and a halogenated nicotinamide derivative.
Attachment of the Tetrahydro-2H-pyran-4-yl-oxy Group: The tetrahydro-2H-pyran-4-yl-oxy group can be attached through an etherification reaction using tetrahydro-2H-pyran-4-ol and a suitable leaving group on the nicotinamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the nicotinamide core can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares structural motifs with several classes of molecules, including:
- Nicotinamide derivatives (e.g., 6-substituted nicotinamides).
- Tetrahydro-2H-pyran-4-yl ether-containing compounds (e.g., benzamides and pyrimidinecarboxamides).
- Alkyne-functionalized amides (e.g., propargylamine derivatives).
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Lipophilicity : The tetrahydro-2H-pyran-4-yl group enhances lipophilicity (logP ~2.5–3.0), comparable to benzamide analogues. However, the alkyne moiety may marginally increase logP relative to hydroxyl- or oxetane-containing compounds.
- Metabolic Stability : The tetrahydro-2H-pyran group is resistant to oxidative metabolism, similar to its role in the benzamide derivatives in . The alkyne, however, may introduce susceptibility to cytochrome P450-mediated oxidation.
- Binding Affinity: While direct data for the target compound is unavailable, structurally related nicotinamides (e.g., PARP inhibitors) show nanomolar affinity for enzyme targets. The dihydroisoquinoline-containing analogues in prioritize amine receptor interactions, suggesting divergent therapeutic applications .
Table 3: Hypothesized Property Comparisons
Research Findings and Implications
- Limitations : The reduced solubility of the target compound compared to pyrimidinecarboxamides may hinder bioavailability, necessitating formulation optimization.
- Therapeutic Potential: While benzamide derivatives in are optimized for CNS targets (e.g., neurotransmitter receptors), the nicotinamide core suggests applications in oncology or metabolic disorders, pending target validation.
Biological Activity
N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known by its CAS number 1903558-13-3, is a derivative of nicotinamide that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a but-3-yn-1-yl group and a tetrahydro-2H-pyran moiety, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 274.32 g/mol. The structure can be represented as follows:
Key Structural Features:
- Nicotinamide Core : Involved in cellular metabolism and energy production.
- But-3-yn-1-yl Group : Introduces an alkyne functional group, potentially enhancing reactivity.
- Tetrahydro-2H-pyran Group : May influence solubility and biological interactions.
The specific mechanism of action of this compound remains largely unexplored in the literature. However, based on its structural similarities to other nicotinamide derivatives, it is hypothesized that it may interact with various biological targets involved in metabolic pathways and cellular signaling.
Case Studies
A review of related compounds indicates that modifications to the nicotinamide structure can lead to enhanced biological activity. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 4-Ethynyl derivatives | Immunostimulatory | International Journal of Biology and Chemistry |
| Tetrahydro derivatives | Antioxidant | Various studies on related compounds |
These findings suggest that this compound may possess similar beneficial activities, warranting further investigation.
Safety and Toxicity
Currently, there is insufficient data regarding the toxicity and safety profile of N-(but-3-yn-1-y)-6((tetrahydro-2H-pyran-4-yloxy)nicotinamide. As with any new compound, comprehensive toxicological evaluations are necessary before considering clinical applications.
Summary of Safety Information
| Parameter | Data |
|---|---|
| Acute Toxicity | Not available |
| Chronic Toxicity | Not available |
| Safety Precautions | Handle with care; specific guidelines not established |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
